4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate
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Overview
Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyran ring, followed by the introduction of the pyrimidine and furan moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids, while the furan ring could engage in π-π stacking interactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-chlorofuran-2-carboxylate
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-iodofuran-2-carboxylate
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-fluorofuran-2-carboxylate
Uniqueness
The uniqueness of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, the bromine atom may impart unique reactivity and interaction profiles, making it particularly valuable for certain applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O5S/c16-13-3-2-11(22-13)14(20)23-12-7-21-9(6-10(12)19)8-24-15-17-4-1-5-18-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTUMSHEJGWHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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